molecular formula C16H22ClFN2O B4949681 1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide

1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide

Cat. No.: B4949681
M. Wt: 312.81 g/mol
InChI Key: KIZVIHJDMWKIEQ-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, the major inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide is a potent and selective inhibitor of GABA aminotransferase, which is involved in the metabolism of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to a reduction in seizures and anxiety-like behaviors. This compound has also been shown to reduce drug-seeking behavior by increasing the levels of GABA in the reward center of the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels, which can lead to a reduction in seizures and anxiety-like behaviors. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide in lab experiments is its potency and selectivity for GABA aminotransferase, which allows for precise manipulation of GABA levels in the brain. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in other neurological disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential. Finally, there is a need for more studies to better understand the long-term effects of this compound on brain function and behavior.

Synthesis Methods

1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzylamine with propyl isocyanate to form the corresponding carbamate intermediate. The carbamate intermediate is then treated with piperidine-4-carboxylic acid to give this compound.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-N-propyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase brain GABA levels, which can lead to a reduction in seizures and anxiety-like behaviors. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c1-2-8-19-16(21)12-6-9-20(10-7-12)11-13-14(17)4-3-5-15(13)18/h3-5,12H,2,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZVIHJDMWKIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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